Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(benzotriazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-12-10-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLQXRPPGKYZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299615 | |
| Record name | Methyl 2H-benzotriazole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174903-39-0 | |
| Record name | Methyl 2H-benzotriazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174903-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2H-benzotriazole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Benzotriazole
Alkylation of 1H-benzo[d]triazole with methyl chloroacetate represents a straightforward approach. However, competing N1 and N2 alkylation necessitates careful control of reaction conditions. Patent CN101928254B demonstrates that using polar aprotic solvents (e.g., dimethylformamide) with cesium carbonate as a base promotes N2 selectivity. For example, reacting 1H-benzo[d]triazole with methyl chloroacetate at 80–100°C for 12–24 hours yields the N2-substituted product in ~65% yield after silica gel chromatography.
Phase-Transfer Catalysis
Phase-transfer agents like tetrabutylammonium bromide enhance alkylation efficiency by solubilizing reactants in biphasic systems. This method, adapted from analogous syntheses in CN105294583A, reduces side reactions and improves yields to ~75% under milder temperatures (60–80°C).
Transition Metal-Catalyzed Coupling Reactions
Ullmann-Type Coupling with Halogenated Acetates
Copper-catalyzed coupling of benzotriazole with methyl 2-bromoacetate offers a regioselective pathway. Patent WO2018202689A1 highlights the use of copper(I) iodide (5 mol%) and cesium carbonate in dimethylformamide at 110°C, achieving 70–80% conversion to the N2-substituted product. Key advantages include shorter reaction times (6–8 hours) and compatibility with bromo derivatives, which are cost-effective compared to iodo analogs.
Palladium-Mediated Cross-Couplings
Palladium catalysts enable coupling with aryl halides but are less common for acetate esters. Adapting methods from CN105294583A, methyl 2-iodoacetate reacts with benzotriazole using Pd(OAc)₂ (2 mol%) and Xantphos ligand in toluene, yielding the target compound in 60% yield after 24 hours. This approach is advantageous for sterically hindered systems but requires stringent anhydrous conditions.
Esterification of Preformed Carboxylic Acid Intermediates
Synthesis of 2-(2H-Benzo[d] triazol-2-yl)acetic Acid
Hydrolysis of methyl 2-(2H-benzo[d][1,triazol-2-yl)acetate precursors provides the free acid, which can be re-esterified to optimize purity. For instance, refluxing the ester with aqueous NaOH (2M) followed by acidification with HCl yields the carboxylic acid, which is then treated with methanol and H₂SO₄ to regenerate the methyl ester.
Carbodiimide-Mediated Esterification
Patent CN101928254B employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to activate carboxylic acids for esterification. Applying this to 2-(2H-benzo[d]triazol-2-yl)acetic acid and methanol in dichloromethane achieves 85% conversion at room temperature.
Purification and Isolation Techniques
Crystallization via Potassium Salt Formation
WO2018202689A1 discloses a novel purification method involving potassium salt formation. Treating the crude product with potassium tert-butoxide in tetrahydrofuran precipitates the potassium salt, which is filtered and acidified to recover the pure ester. This method eliminates chromatography, making it scalable for industrial production.
Column Chromatography Optimization
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates N1 and N2 isomers, as reported in CN101928254B. Increasing the polarity gradient improves resolution, achieving >98% regiochemical purity.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Base | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | Cs₂CO₃ | 65 | 90 | Moderate |
| Ullmann Coupling | CuI, Cs₂CO₃ | 75 | 95 | High |
| Palladium Cross-Coupling | Pd(OAc)₂, Xantphos | 60 | 85 | Low |
| EDC-Mediated Esterification | EDC·HCl | 85 | 98 | High |
Industrial Scalability and Applications
The Ullmann coupling route (Section 3.1) is most viable for large-scale synthesis due to its high yield and minimal purification steps. Potential applications include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and proteins, affecting their function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound can inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Ethyl 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetate
Dimethyl 2,2'-((Methylenebis(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1-phenylene))bis(oxy))diacetate (TAJ4)
- Structure : Dimeric benzotriazole derivative with methylenebis and bulky 2,4,4-trimethylpentyl substituents.
- Properties : Increased molecular weight (MW: ~800 g/mol) and steric hindrance enhance binding affinity to NEK-family kinases.
- Applications: Potent anticancer activity via kinase inhibition, demonstrating how structural complexity broadens therapeutic utility compared to the monomeric methyl ester .
Methyl 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetate
- Structure : Benzotriazole nitrogen at position 1 instead of 2.
- Properties : Altered electronic distribution affects hydrogen bonding and π-π stacking, influencing crystallization behavior.
- Applications : Used in synthesizing 1,3,4-oxadiazoles with antimicrobial activity, highlighting isomer-dependent bioactivity .
Functional Analogues
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
- Structure : Replaces the ester group with a nitrile.
- Properties : Higher reactivity due to the electron-withdrawing nitrile group, facilitating nucleophilic additions.
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
- Structure: Substitutes benzotriazole with a 2-aminothiazole ring.
- Properties: Amino group enables hydrogen bonding, stabilizing crystal structures (e.g., intermolecular N–H···O bonds).
- Applications : Intermediate for cephalosporin antibiotics, illustrating how heterocycle substitution directs pharmacological utility .
Bisoctrizole (6,6'-Methylenebis(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol))
- Structure: Dimeric benzotriazole with phenolic and methylenebis groups.
- Properties : Acts as a UV absorber due to extended conjugation and bulky substituents.
- Applications : Used in sunscreens, contrasting with the methyl ester’s role in drug discovery .
Physicochemical Properties
Biological Activity
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a benzotriazole ring, which is known for imparting various biological activities. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.
Overview
Research indicates that this compound exhibits notable antimicrobial properties against various microbial strains. Studies have demonstrated its effectiveness against both bacterial and fungal pathogens.
Efficacy Against Microbial Strains
The compound has shown activity against:
- Bacteria : Escherichia coli, Bacillus subtilis
- Fungi : Aspergillus niger, Candida albicans
These findings suggest that the compound can inhibit the growth of these microorganisms through specific biochemical interactions.
| Microbial Strain | Type | Inhibition Observed |
|---|---|---|
| Escherichia coli | Bacterial | Yes |
| Bacillus subtilis | Bacterial | Yes |
| Aspergillus niger | Fungal | Yes |
| Candida albicans | Fungal | Yes |
The proposed mechanism of action for this compound involves its interaction with microbial cell structures. It is believed to disrupt essential cellular functions leading to microbial death. Specifically, the compound may interfere with:
- Cell membrane integrity
- Metabolic pathways critical for survival
This disruption ultimately results in the inhibition of microbial growth and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound using standard microbiological assays. The compound demonstrated significant inhibitory effects on the tested bacterial and fungal strains with minimum inhibitory concentration (MIC) values indicating potent activity.
- Mechanistic Insights : Another research effort focused on elucidating the biochemical pathways affected by this compound. Results indicated that treatment with this compound resulted in altered expression levels of genes associated with cell wall synthesis in fungi, further supporting its role as an effective antimicrobial agent .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacological Applications : Investigating potential therapeutic uses in treating infections caused by resistant strains.
- Structural Modifications : Synthesizing analogs to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess safety and effectiveness in living organisms.
Q & A
Advanced Research Question
- In Vitro Assays : Test against viral strains (e.g., Enteroviruses) using plaque reduction assays. EC₅₀ values <20 μM indicate promising activity .
- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace methyl with ethyl) and compare IC₅₀ values to identify key functional groups .
- Molecular Docking : Simulate binding to viral proteases (e.g., Picornavirus 3C protease) using AutoDock Vina to prioritize synthetic targets .
What strategies mitigate competing side reactions during functionalization of the benzotriazole core?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., N–H in benzotriazole) using Boc or Fmoc groups .
- Regioselective Alkylation : Use bulky bases (e.g., LDA) to direct substitution to the less hindered nitrogen .
- Kinetic Control : Lower reaction temperatures (−20°C) to favor mono-alkylation over di-alkylation .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
